4-(3-methoxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride
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Overview
Description
4-(3-methoxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. The presence of both thiazole and pyridine rings in its structure suggests it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Introduction of the 3-Methoxybenzyl Group: This step involves the alkylation of the thiazole nitrogen with 3-methoxybenzyl chloride under basic conditions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of 4-(3-hydroxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine.
Reduction: Formation of 4-(3-methoxybenzyl)-N-(piperidin-2-yl)thiazol-2-amine.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-methoxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methoxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine
- 4-(3-methoxybenzyl)-N-(pyridin-3-yl)thiazol-2-amine
- 4-(3-methoxybenzyl)-N-(pyridin-4-yl)thiazol-2-amine
Uniqueness
4-(3-methoxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is unique due to the specific positioning of the pyridine ring and the presence of the hydrochloride salt, which can influence its solubility and bioavailability. This compound’s unique structure may result in distinct biological activities compared to its analogs.
Properties
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS.ClH/c1-20-14-6-4-5-12(10-14)9-13-11-21-16(18-13)19-15-7-2-3-8-17-15;/h2-8,10-11H,9H2,1H3,(H,17,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAQXJGZOYYEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CSC(=N2)NC3=CC=CC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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